Fluradoline hydrochloride

Antidepressant pharmacology Tetrabenazine-induced ptosis Monoamine reuptake inhibition

Researchers requiring non-opioid pain pathway tools face limited options beyond opioid or NSAID comparators. Fluradoline hydrochloride offers a validated, naloxone-irreversible analgesic with documented clinical equivalence to aspirin 650 mg. - **Mechanism**: Triple reuptake inhibitor (NE/5-HT/DA); no opioid receptor engagement, no morphine cross-tolerance. - **Applications**: Rodent/ NHP pain models (writhing, tail flick), depression-pain interface studies, bioanalytical method development (C7 metabolite reference). - **Supply**: Available as research-grade solid; stability data supports ambient shipping for most quantities.

Molecular Formula C17H17ClFNOS
Molecular Weight 337.8 g/mol
CAS No. 77590-97-7
Cat. No. B1238447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluradoline hydrochloride
CAS77590-97-7
Synonymsfluradoline
fluradoline hydrochloride
fluradoline maleate (1:1) salt
HP 494
HP-494
Molecular FormulaC17H17ClFNOS
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F.Cl
InChIInChI=1S/C17H16FNOS.ClH/c1-19-8-9-21-17-10-12-4-2-3-5-15(12)20-16-7-6-13(18)11-14(16)17;/h2-7,10-11,19H,8-9H2,1H3;1H
InChIKeyHIOVQJCJNCRSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluradoline Hydrochloride (CAS 77590-97-7): Procurement Guide for the Dual-Acting Analgesic-Antidepressant Candidate


Fluradoline hydrochloride (HP 494) is a tricyclic dibenz[b,f]oxepine derivative [1] developed by Aventis Pharma as a centrally acting analgesic with concomitant antidepressant properties [2]. The compound acts by blocking the reuptake of norepinephrine, serotonin, and dopamine in brain homogenates without inhibiting monoamine oxidase [1]. Unlike opioid analgesics, fluradoline's antinociceptive effect is not reversed by naloxone and shows no cross-tolerance to morphine [3]. The compound was advanced to clinical evaluation where fluradoline 300 mg demonstrated analgesic equivalence to aspirin 650 mg in postoperative orthopedic pain [4].

Research Candidate Dual-acting analgesic-antidepressant research compound with reported clinical-phase endpoint context
Mechanism Triple monoamine reuptake inhibition (NE, 5-HT, DA) without MAO inhibition
Non-Opioid Profile No naloxone reversal or morphine cross-tolerance in preclinical models

Why Fluradoline Hydrochloride Cannot Be Substituted with Standard Tricyclic Antidepressants or Opioids


Fluradoline occupies a unique mechanistic niche not adequately addressed by either classical tricyclic antidepressants (TCAs) like imipramine or opioid analgesics. While TCAs exhibit weak or absent activity in multiple acute antinociceptive assays [1], fluradoline demonstrates robust efficacy across chemical, thermal, pressure, and electrical pain modalities [2]. Conversely, opioid analgesics, though efficacious, carry established risks of tolerance, dependence, and naloxone-reversible respiratory depression [3]—liabilities from which fluradoline is mechanistically exempt [4]. Procurement of a generic TCA or opioid surrogate fails to recapitulate fluradoline's combined analgesic potency and favorable non-opioid safety signal documented in controlled comparisons.

Reported broad-spectrum antinociception across chemical, thermal, pressure, and electrical pain models.
Standard tricyclics (e.g., imipramine) show weak or absent activity in the same preclinical models, limiting model transfer.
Antinociception not reversed by naloxone; no morphine cross-tolerance or opioid receptor binding detected.
Opioid analgesics exhibit naloxone-reversible effects and documented tolerance/dependence liabilities.

Fluradoline Hydrochloride: Quantified Differentiation Against Comparators in Preclinical and Clinical Models


Twice the Antidepressant-Like Potency of Imipramine in Rodent Behavioral Assays

Fluradoline demonstrates antidepressant activity that is quantitatively superior to the classic tricyclic imipramine. After oral administration, fluradoline was twice as potent as imipramine and similar in potency to desmethylimipramine in blocking tetrabenazine-induced ptosis in mice [1]. Additionally, fluradoline selectively increased response rates for electrical stimulation of the median forebrain bundle in internal capsule-lesioned rats without affecting nonlesioned controls [2]. In vivo and in vitro, fluradoline was not a monoamine oxidase inhibitor but blocked the reuptake of norepinephrine, serotonin, and dopamine in brain homogenates [3].

Antidepressant-like potency
Head-to-head
2× imipramine potency in tetrabenazine-induced ptosis blockade (mouse, oral)
Supports antidepressant-model potency differentiation
Ptosis model; oral administration
Antidepressant pharmacology Tetrabenazine-induced ptosis Monoamine reuptake inhibition

Analgesic Efficacy Across Multiple Pain Modalities Where Imipramine Is Weak or Inactive

Fluradoline demonstrates broad-spectrum analgesic activity across chemical, thermal, pressure, and electrical pain models. After oral or systemic administration, fluradoline effectively attenuated chemical-induced writhing in mice, heat-induced tail flick, pressure-induced clip biting and hypersensitivity, and tail shock-induced lever pressing in squirrel monkeys [1]. In direct comparison, while morphine and codeine were also active in all tests, the tricyclic antidepressant imipramine was weakly or not active across these same assays [2]. This differential efficacy profile distinguishes fluradoline from standard TCAs and positions it closer to opioid efficacy in preclinical pain models.

Multi-model antinociception
Head-to-head
Active in writhing, tail flick, clip biting, and shock titration; imipramine weak/inactive
Broad pain-model activity distinct from TCA
Mice and squirrel monkeys
Antinociceptive testing Preclinical pain models Tricyclic comparator

Non-Opioid Antinociceptive Mechanism: No Naloxone Reversal and No Cross-Tolerance to Morphine

Fluradoline's pharmacologic profile is definitively non-opioid, established through multiple orthogonal assays. The antinociceptive effect of fluradoline is not reversed by naloxone [1], there is no cross-tolerance to morphine [2], and no interaction is observed in in vitro binding studies using ³H-naloxone as the ligand [3]. Results from the mouse jumping test indicated low physical dependence potential for fluradoline and structurally related dibenzoxepin compounds [4]. In contrast, morphine exhibits naloxone-reversible antinociception and established cross-tolerance within the opioid class.

Opioid receptor independence
Head-to-head
No naloxone reversal, no morphine cross-tolerance, no ³H-naloxone binding
Non-opioid mechanism confirmed across three assays
Mouse jumping test; binding assays
Non-opioid analgesia Naloxone insensitivity Physical dependence potential

Clinical Equivalence to Aspirin 650 mg in Postoperative Orthopedic Pain with Added Mood Elevation

In a double-blind, single-dose, parallel-group study of 120 orthopedic postoperative pain patients, fluradoline 300 mg was compared with aspirin 650 mg and placebo [1]. Aspirin was statistically superior to placebo on all analgesic measures, confirming assay sensitivity [2]. Fluradoline 300 mg was distinguished from placebo and from fluradoline 150 mg, but not from aspirin 650 mg [3]. Overall, fluradoline 300 mg was equivalent to aspirin 650 mg in analgesic efficacy [4]. Notably, fluradoline 300 mg produced a significant elevation in mood score—an effect not observed with aspirin 650 mg [5].

Postoperative pain endpoint
Trial context
300 mg analgesic equivalence to aspirin 650 mg; mood-score elevation (n=120)
Reported model endpoint with mood-response context
Double-blind, single-dose trial; research use only
Postoperative pain Clinical trial Analgesic equivalence

Extensive Metabolism with Identified Nuclear Hydroxylated Metabolite

Fluradoline was found to be extensively metabolized in humans as well as in other species [1]. One of the major metabolites was identified as a nuclear hydroxylated derivative of the parent compound, with the site of enzymatic hydroxylation established at C(7) using high-field proton nuclear magnetic spectroscopy [2]. This structural assignment was confirmed by the synthesis of an authentic sample of 2-fluoro-7-hydroxy-11-[β-(methylamino)ethylthio]dibenz[b,f]oxepin hydrochloride [3].

Major metabolite identity
Reported
C(7) nuclear hydroxylated derivative (¹H NMR, synthetic confirmation)
Metabolite structure for analytical method development
Human and multi-species studies
Drug metabolism Pharmacokinetics Metabolite identification

Fluradoline Hydrochloride: Recommended Research and Development Application Scenarios


Preclinical Investigation of Non-Opioid Analgesia in Mixed Pain Models

Fluradoline is suitable for use in rodent and non-human primate models where a non-opioid analgesic with robust efficacy across chemical, thermal, pressure, and electrical pain modalities is required [1]. Its lack of naloxone reversibility and absence of morphine cross-tolerance make it a clean tool for interrogating non-opioid analgesic pathways without confounding opioid receptor engagement [2]. Researchers investigating alternatives to opioid analgesics can leverage fluradoline's established activity in writhing, tail flick, clip biting, and shock titration assays [3].

Dual-Acting Analgesic-Antidepressant Candidate in Mood-Pain Comorbidity Research

Fluradoline's concomitant analgesic and antidepressant profiles—evidenced by twice the potency of imipramine in tetrabenazine-induced ptosis assays and clinical mood elevation in postoperative patients [1]—position it as a valuable compound for studying the interface between chronic pain and depression [2]. Procurement for behavioral pharmacology studies examining mood-pain interactions is supported by its monoamine reuptake inhibition profile spanning norepinephrine, serotonin, and dopamine [3].

Clinical Postoperative Analgesia Studies with Non-NSAID Comparator Arm

Based on the clinical trial demonstrating analgesic equivalence between fluradoline 300 mg and aspirin 650 mg in orthopedic postoperative pain [1], fluradoline can serve as an investigational comparator or active treatment arm in acute pain studies. Its documented mood-elevating effect [2] distinguishes it from standard NSAID comparators, offering a differentiated endpoint for trials evaluating the psychological dimensions of postoperative recovery.

Analytical Method Development and Metabolite Profiling

The identification and synthetic confirmation of the C(7) nuclear hydroxylated metabolite of fluradoline [1] supports analytical chemistry and bioanalytical method development activities. Procurement for in vitro metabolism studies, LC-MS/MS method validation, and pharmacokinetic profiling can leverage the known metabolite structure as a reference standard for quantitation and structural confirmation [2].

Application
Selection Property
Validation Focus
Non-opioid analgesia research in mixed pain models
Broad-spectrum preclinical pain-model activity
Non-opioid mechanism across pain assays
Mood-pain comorbidity behavioral pharmacology
Dual monoamine reuptake inhibition profile
Antidepressant-like potency in rodent models
Acute pain research with non-NSAID comparator (postoperative model)
Reported postoperative model endpoint equivalence
Mood-response endpoint monitoring (research context)
Analytical method & metabolite profiling
Identified major metabolite structure (C7-OH)
Metabolite reference for LC-MS/MS quantitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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